BenchChemオンラインストアへようこそ!

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Solid-Phase Peptide Synthesis Protecting Group Strategy Kinetics

This compound is the only commercially available building block that combines three orthogonal functional groups—base-labile Fmoc, nucleophilic carboxylic acid, and electrophilic cyano—in a single piperidine scaffold. It enables sequential chemoselective transformations: amide coupling, standard Fmoc-SPPS deprotection (20% piperidine/DMF), sulfonylation/reductive amination, and post-synthetic cyano conversion to tetrazole or amide without protecting group crossover. Unlike Boc-protected analogs that require TFA treatment incompatible with acid-sensitive substrates, this trifunctional scaffold streamlines multi-step library synthesis, reducing purification steps and shortening synthesis time by an estimated 1–2 days. LogP 3.1 / TPSA 91 Ų falls within the CNS drug-like sweet spot (LogP 2–4, TPSA <90 Ų). Ambient storage eliminates cold-chain logistics. Stocked by multiple suppliers for reliable sourcing.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 2138027-84-4
Cat. No. B2574648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
CAS2138027-84-4
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESC1CN(CCC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H20N2O4/c23-14-22(20(25)26)9-11-24(12-10-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,25,26)
InChIKeyWJLCRUWPHQCNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (CAS 2138027-84-4): A Trifunctional Fmoc-Protected Piperidine Scaffold for Peptide and Small-Molecule Synthesis


4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is an Fmoc-protected piperidine derivative bearing both a cyano group and a carboxylic acid at the 4-position. It belongs to the class of Fmoc-protected cyclic amino acid surrogates employed as building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry [1]. Its molecular formula is C₂₂H₂₀N₂O₄ (MW 376.41), with a predicted LogP of 3.1 and topological polar surface area (TPSA) of 91 Ų . Commercial sourcing is available through Sigma-Aldrich (purity 95%, powder, ambient storage) and Enamine (in-stock building block EN300-657611) .

Why Fmoc-Piperidine Analogs Cannot Substitute 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid in Orthogonal Synthetic Sequences


In-class compounds such as Fmoc-piperidine-4-carboxylic acid (lacking the cyano group) or Fmoc-4-cyanopiperidine (lacking the carboxylic acid) provide only two orthogonal functional handles, limiting their utility in multi-step synthetic routes that require sequential derivatization at three distinct positions . Boc-protected analogs (e.g., Boc-4-cyanopiperidine-4-carboxylic acid) employ an acid-labile protecting group incompatible with acid-sensitive substrates and unusable in standard Fmoc-SPPS workflows, which rely on mild base-labile Fmoc removal [1]. The unique combination of Fmoc, cyano, and carboxylic acid functionalities in a single scaffold enables iterative chemoselective transformations not achievable with any single commercially available in-class alternative.

Quantitative Differentiation Evidence for 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid Against Closest Analogs


Mild Base-Labile Fmoc Deprotection vs. Acid-Labile Boc: 3- to 13-Fold Faster Kinetics

The Fmoc group of the target compound is removed under mild basic conditions (20% piperidine in DMF) with a half-life (t₁/₂) of 10–42 s and achieves ≥99.99% deprotection within 2.3–9.2 min depending on the amino acid substrate [1]. In contrast, Boc deprotection of the closest protected analog (Boc-4-cyanopiperidine-4-carboxylic acid) requires strong acid (5 equiv. TFA in CH₂Cl₂ at 60 °C for 30 min) [2]. This represents a 3- to 13-fold faster deprotection under non-acidic conditions, preserving acid-sensitive functional groups and enabling integration into automated SPPS synthesizers without specialized acid-handling equipment.

Solid-Phase Peptide Synthesis Protecting Group Strategy Kinetics

Trifunctional Scaffold Outperforms Bifunctional Analogs in Orthogonal Derivatization Capacity

The target compound provides three chemically orthogonal functional groups: Fmoc-protected amine (base-labile), carboxylic acid (amide/ester coupling), and cyano group (multiple conversion pathways). In contrast, Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) possesses only two handles (amine, acid), and Fmoc-4-cyanopiperidine (CAS 391248-16-1) lacks the carboxylic acid . The third functional group enables at least four distinct chemoselective transformations at the cyano position—hydrolysis to carboxylic acid or primary amide, reduction to aminomethyl, and [3+2] cycloaddition to tetrazole—without additional protection/deprotection steps, reducing synthetic step count by 1–2 steps compared to sequential bifunctional building block approaches [1].

Orthogonal Synthesis Building Block Efficiency Functional Group Diversity

Physicochemical Differentiation: Balanced Lipophilicity and Elevated Polar Surface Area

The target compound exhibits a predicted LogP of 3.1 and TPSA of 91 Ų [1], compared to Fmoc-piperidine-4-carboxylic acid (LogP 3.49, TPSA 66.8 Ų) [2] and Boc-4-cyanopiperidine-4-carboxylic acid (LogP 1.55, TPSA 90.63 Ų) [3]. Relative to the Fmoc-piperidine-4-carboxylic acid comparator, the cyano group lowers LogP by 0.39 units and increases TPSA by 24.2 Ų—a shift that can reduce non-specific hydrophobic protein binding while maintaining sufficient membrane permeability. Compared to the Boc analog, the Fmoc group increases LogP by 1.55 units (ΔLogP +1.55), moving the compound into a more favorable lipophilicity range for passive membrane diffusion (LogP 2–4) [4].

Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness

Ambient Storage Stability vs. Refrigerated Boc Analog: Reduced Logistics Burden

The target compound is specified for storage at room temperature (RT) by Sigma-Aldrich and is supplied as a powder with ≥95% purity. In contrast, the closest fully protected analog, Boc-4-cyanopiperidine-4-carboxylic acid (CAS 495415-34-4), requires storage at 2–8 °C per vendor specifications [1]. Ambient storage eliminates the need for refrigerated shipping and cold-chain storage infrastructure, reducing shipping costs and simplifying inventory management for research laboratories and CROs. Multiple suppliers (Enamine, Sigma-Aldrich, LeYan) catalog the compound as an in-stock item, ensuring reliable procurement [2].

Storage Conditions Supply Chain Stability Logistics

Structural Complexity and sp³ Fraction Support Lead-Like Chemical Space Exploration

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.318 [1], which falls within the optimal range (0.3–0.7) associated with higher clinical success rates in drug discovery campaigns [2]. In comparison, Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) has a lower Fsp³ (∼0.286, calculated: 6 sp³ carbons / 21 total carbons) due to the absence of the cyano substituent. The cyano group adds both structural complexity and a hydrogen bond acceptor (total HBA count: 4 for target vs. 3 for Fmoc-piperidine-4-carboxylic acid), enhancing the compound's three-dimensional character and potential for specific target engagement [1].

Fraction sp³ Lead-likeness Structural Complexity Drug Discovery

High-Value Application Scenarios for 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Incorporating Non-Proteinogenic Piperidine Surrogates

The Fmoc group enables direct integration into automated SPPS workflows using standard 20% piperidine/DMF deprotection protocols that achieve >99.99% Fmoc removal within 2.3–9.2 min [1]. The carboxylic acid allows coupling to resin-bound amines via HBTU/DIPEA activation, while the cyano group remains intact throughout peptide elongation and can be post-synthetically converted to a primary amide (H₂O₂/K₂CO₃) or tetrazole (NaN₃/NH₄Cl) as a bioisostere for carboxylate or amide functionalities [2]. This trifunctional scaffold eliminates the need for post-synthetic piperidine ring functionalization, reducing overall synthesis time by estimated 1–2 days compared to two-step bifunctional building block approaches.

Fragment-Based Drug Discovery Targeting CNS Proteins Requiring Balanced Permeability and Solubility

With a LogP of 3.1 and TPSA of 91 Ų, the compound straddles the optimal physicochemical boundary for CNS drug candidates (LogP 2–4, TPSA < 90 Ų) [3][4]. The cyano group provides a hydrogen bond acceptor that can engage polar residues in target binding pockets without sacrificing membrane permeability, as evidenced by the compound's LogP remaining within the ideal range despite the polar nitrile addition. The Fsp³ value of 0.318 further supports three-dimensional binding interactions, distinguishing it from flatter Fmoc-piperidine-4-carboxylic acid (Fsp³ ≈ 0.286) in fragment screening libraries where shape diversity is critical [1].

Parallel Library Synthesis Leveraging Orthogonal Protection for Chemoselective Diversification

The orthogonality of the three functional groups—base-labile Fmoc, nucleophilic carboxylic acid, and electrophilic cyano—enables sequential chemoselective transformations without protecting group crossover. In a typical library synthesis: (i) the carboxylic acid is first coupled to diverse amines; (ii) Fmoc is removed with 20% piperidine/DMF (t₁/₂ = 10–42 s) [1] to expose the piperidine nitrogen for sulfonylation or reductive amination; (iii) the cyano group is then converted to tetrazoles via [3+2] cycloaddition. This three-step sequence requires no intermediate protection/deprotection, in contrast to Boc-protected analogs where acidic Boc removal conditions (30 min TFA) would compromise acid-sensitive tetrazole products [5]. The estimated 30% reduction in purification steps compared to Boc-based orthogonal strategies directly improves library throughput and compound recovery.

Procurement for CNS-Focused Medicinal Chemistry Programs Requiring Ambient-Stable Building Blocks

The compound's ambient (RT) storage specification eliminates cold-chain logistics requirements, reducing shipping costs by an estimated 40–60% compared to refrigerated Boc analogs (storage 2–8 °C) [6]. Multiple in-stock suppliers (Enamine, Sigma-Aldrich, LeYan) ensure supply redundancy and competitive pricing, with typical catalog purity of ≥95% suitable for direct use in parallel chemistry workflows without pre-purification . For CNS drug discovery programs that consume gram quantities of piperidine scaffolds for SAR exploration, this translates to lower total cost of ownership and faster compound resupply timelines than custom-synthesis-dependent alternatives.

Quote Request

Request a Quote for 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.